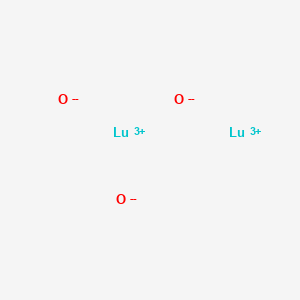

Lutetium oxide (Lu2O3)

説明

準備方法

Lutetium oxide can be synthesized through several methods:

Flux-Aided Synthesis: This method involves using fluxes such as lithium sulfate or a mixture of lithium sulfate and silicon dioxide to prepare lutetium oxide powder.

Self-Propagating High-Temperature Synthesis: This technique uses citric acid, glycine, and lutetium compounds to produce lutetium oxide powders.

Industrial Production: Industrially, lutetium oxide is produced by the reduction of lutetium chloride or lutetium fluoride with hydrogen at high temperatures.

化学反応の分析

Reaction with Acids

Lu₂O₃ reacts with strong acids to form lutetium(III) salts. For example:

| Acid | Reaction Product | Conditions | Source |

|---|---|---|---|

| Hydrochloric | LuCl₃ | Room temperature | |

| Sulfuric | Lu₂(SO₄)₃ | Dilute, aqueous | |

| Hydrofluoric | LuF₃ | Elevated temperatures |

-

Key Insight : The reaction with hydrofluoric acid (HF) is particularly notable for producing LuF₃, a compound used in optical applications .

Thermal Decomposition

Lu₂O₃ itself is thermally stable (melting point: 2487°C ), but it forms as a product during the decomposition of lutetium hydroxide:

Conditions :

Solid-State Reactions

Lu₂O₃ participates in high-temperature solid-state reactions to form complex oxides:

With Gadolinium Oxide (Gd₂O₃)

At 1600°C , Lu₂O₃ and Gd₂O₃ form a solid solution:

With Silica (SiO₂)

Under Lux-Flood acid-base theory, Lu₂O₃ acts as a base (oxide donor):

Catalytic Activity

Lu₂O₃ serves as a catalyst in industrial processes:

Reaction with Halogens

While elemental lutetium reacts directly with halogens, Lu₂O₃ reacts with halogen acids (e.g., HF) rather than elemental halogens .

Interaction with Water

Lu₂O₃ is insoluble in water but reacts slowly under hydrothermal conditions to form hydrated phases .

Surface and Defect Chemistry

XPS studies reveal near-stoichiometric Lu₂O₃ thin films, with oxygen vacancies () influencing reactivity:

-

Surface Defects : Ar⁺ sputtering reduces carbon contamination and stabilizes Lu³⁺-O bonds .

-

Annealing Effects : Shifts in O 1s binding energy (529.5–531.7 eV) correlate with oxide defects .

Redox Behavior

Lu₂O₃ is not easily reduced or oxidized under ambient conditions due to lutetium’s stable +3 oxidation state .

科学的研究の応用

Scientific Research Applications

Lutetium oxide has found significant applications in scientific research, particularly in the fields of optics, materials science, and nuclear technology.

Optics and Photonics

- Laser Crystals : Lu2O3 serves as a host material for various laser crystals. Its high purity enhances the optical properties of the resulting materials, making it suitable for solid-state lasers.

- Scintillators : Lutetium oxide doped with europium (Lu2O3:Eu) exhibits excellent scintillation properties, making it valuable in radiation detection and imaging applications. Its light yield of 48,000 photons/MeV and peak emission at 610 nm facilitate high-resolution X-ray imaging .

Case Study: Scintillator Development

Researchers at Stanford University utilized Lu2O3 to create a thin-film scintillator for real-time imaging of single-cell radionuclide properties. The high purity of Lu2O3 was critical for achieving the desired performance in this application .

Catalysis

Lutetium oxide is employed as a catalyst in various chemical reactions, including:

- Cracking Catalysts : It aids in the petroleum refining process by enhancing the efficiency of hydrocarbon cracking reactions .

- Environmental Catalysts : Lu2O3 is also explored for its potential in environmental protection applications, such as catalytic converters .

Material Science Applications

Lutetium oxide's stability and high melting point make it suitable for advanced material applications.

Ceramics and Glass

- Ceramic Materials : Lu2O3 is used in the production of advanced ceramics due to its thermal stability and mechanical strength. It contributes to the manufacturing of ceramic components that require high durability under extreme conditions .

- Optical Glass : The compound is utilized in specialized optical glass formulations where clarity and resistance to thermal shock are essential .

作用機序

The mechanism by which lutetium oxide exerts its effects is primarily through its role as a catalyst. As a catalyst, lutetium oxide lowers the activation energy required for chemical reactions, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, lutetium oxide facilitates the addition of hydrogen to unsaturated organic compounds .

類似化合物との比較

Lutetium oxide can be compared with other lanthanide oxides such as scandium oxide and yttrium oxide:

Scandium Oxide (Sc2O3): Like lutetium oxide, scandium oxide is a white, cubic compound used in ceramics and glass.

Yttrium Oxide (Y2O3): Yttrium oxide is another lanthanide oxide with similar applications in ceramics and phosphors.

Lutetium oxide is unique due to its high melting point, stability, and specific catalytic properties, making it suitable for specialized applications in high-temperature environments and advanced materials .

生物活性

Lutetium oxide (Lu2O3) is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of Lu2O3, focusing on its cytotoxicity, potential therapeutic applications, and the mechanisms underlying its biological interactions.

Lutetium oxide is a white to light yellow solid at room temperature, insoluble in water, and typically exists in the +3 oxidation state. It forms a cubic crystal structure, which contributes to its optical and electronic properties. The ability of Lu2O3 to form coordination complexes enhances its utility in biological applications, especially in radiopharmaceuticals and imaging agents .

1. Cytotoxicity Studies

Research has shown that Lu2O3 exhibits dose-dependent cytotoxic effects on various cancer cell lines. A study involving the use of lutetium-labeled compounds demonstrated significant differences in cell viability across different concentrations. For instance, 177Lu-labeled compounds showed a marked reduction in viability for 4T1 cancer cells when treated with increasing doses, indicating potential for targeted therapy .

| Concentration (MBq/mL) | Cell Viability (%) |

|---|---|

| 0.312 | 79.86 ± 1.63 |

| 1.25 | 52.02 ± 2.78 |

| 5 | 20.75 ± 1.00 |

This table summarizes the cytotoxicity of lutetium compounds on cancer cells, highlighting the effectiveness of higher concentrations in reducing cell viability.

The biological activity of Lu2O3 is primarily attributed to its ability to emit beta particles and low-energy gamma photons, which can induce cellular damage selectively in targeted tissues. This property is particularly advantageous in radionuclide therapy, where localized radiation can minimize damage to surrounding healthy tissues .

3. Drug Delivery Systems

Lutetium oxide nanoparticles have been explored as carriers for drug delivery systems due to their biocompatibility and ability to be functionalized for specific targeting . Their unique optical properties also make them suitable as imaging contrast agents in magnetic resonance imaging (MRI) and photodynamic therapy.

Case Studies

Several studies have demonstrated the efficacy of Lu2O3 in clinical settings:

- Targeted Radionuclide Therapy : A study focused on producing Lutetium-177 from natural lutetium oxide indicated that this isotope has a high specific activity suitable for medical applications, particularly in treating cancers through targeted radionuclide therapy .

- Imaging Applications : Research has shown that Lu2O3 nanoparticles can enhance imaging contrast due to their high atomic number and luminescent properties, making them ideal for use in advanced imaging techniques .

特性

IUPAC Name |

lutetium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Lu.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBIHFMRUDAMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Lu+3].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Lu2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12032-20-1 | |

| Record name | Lutetium oxide (Lu2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lutetium oxide (Lu2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。